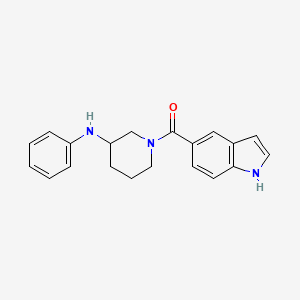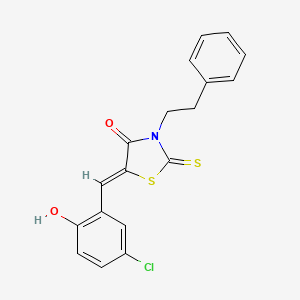![molecular formula C19H18N2O2 B5128204 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)
4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one is a chemical compound that has shown promising results in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
作用机制
The mechanism of action of 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one involves the modulation of various biochemical pathways. It has been shown to inhibit the production of inflammatory cytokines by blocking the activity of nuclear factor kappa B (NF-κB). It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it modulates the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has exhibited various biochemical and physiological effects. It has shown anti-inflammatory properties by reducing the levels of inflammatory cytokines. It has also exhibited anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, it has shown anti-depressant properties by modulating the levels of neurotransmitters in the brain.
实验室实验的优点和局限性
The advantages of using 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one in lab experiments include its potential as a multi-target compound for the treatment of various diseases. Additionally, it has exhibited low toxicity in animal studies. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in humans.
未来方向
The future directions for 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one include further studies to determine its potential as a therapeutic agent for various diseases such as cancer, inflammation, and depression. Additionally, studies can be conducted to determine its pharmacokinetics and pharmacodynamics in humans. Furthermore, studies can be conducted to determine its potential as a drug delivery system for other compounds.
合成方法
The synthesis of 4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one has been achieved using various methods such as the Pictet-Spengler reaction, Mannich reaction, and Michael addition reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde or ketone to form a tetrahydro-β-carboline intermediate, which is then cyclized to form the final product. The Mannich reaction involves the condensation of an amine, an aldehyde or ketone, and a nucleophile to form the final product. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound to form the final product.
科学研究应用
4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one has been studied for its potential use in various scientific research applications such as anti-inflammatory, anti-cancer, and anti-depressant agents. Studies have shown that this compound has exhibited anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, it has shown anti-depressant properties by modulating the levels of neurotransmitters in the brain.
属性
IUPAC Name |
4-(3-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-14-7-4-6-13(11-14)17-16-10-9-12-5-2-3-8-15(12)18(16)21-19(22)20-17/h2-8,11,17H,9-10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFKVDGNLJMMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)

![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)
![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)

![4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5128182.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate](/img/structure/B5128198.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)